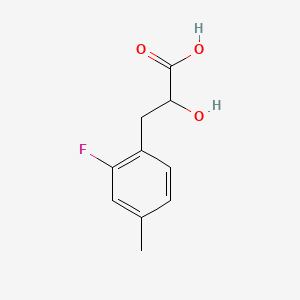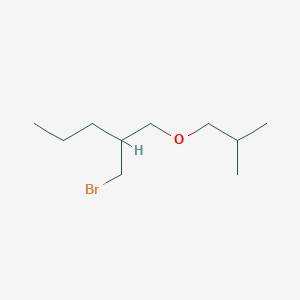
(3R)-3-aminohex-5-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-amino-5-hexynoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with an amino group (-NH2) and a carboxyl group (-COOH) attached to a hexynoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-amino-5-hexynoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 5-hexynoic acid.
Amination: The precursor undergoes an amination reaction to introduce the amino group. This can be achieved using reagents like ammonia or amines under specific conditions.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques are employed. This may involve the use of chiral catalysts or separation methods like chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-3-amino-5-hexynoic acid may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-amino-5-hexynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different products.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) under hydrogenation conditions.
Substitution: Nucleophiles such as halides or alkoxides in the presence of suitable solvents and catalysts.
Major Products
Applications De Recherche Scientifique
®-3-amino-5-hexynoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-3-amino-5-hexynoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to modulate biochemical pathways, making it a valuable tool in research and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-4-hexynoic acid: Similar structure but with a different position of the amino group.
5-amino-3-hexynoic acid: Another isomer with the amino group at a different position.
3-amino-5-heptynoic acid: A homolog with an additional carbon in the backbone.
Uniqueness
®-3-amino-5-hexynoic acid stands out due to its specific configuration and the position of the amino group, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
(3R)-3-aminohex-5-ynoic acid |
InChI |
InChI=1S/C6H9NO2/c1-2-3-5(7)4-6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m1/s1 |
Clé InChI |
DWFMCQGMVSIJBN-RXMQYKEDSA-N |
SMILES isomérique |
C#CC[C@H](CC(=O)O)N |
SMILES canonique |
C#CCC(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(1S,5R)-1-(4-Fluorophenyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B15309164.png)




![1-[(Oxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B15309181.png)





![Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride](/img/structure/B15309212.png)


